molecular formula C12H16FNO2 B2691062 Tert-butyl 2-amino-3-fluoro-6-methylbenzoate CAS No. 2248361-51-3

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate

Cat. No. B2691062
CAS RN: 2248361-51-3
M. Wt: 225.263
InChI Key: HROWMCVQRRTURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate is a chemical compound that is commonly used in scientific research. This compound belongs to the class of benzoates and is used in many different areas of research, including medicinal chemistry, drug discovery, and biochemistry. In

Scientific Research Applications

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate is widely used in scientific research, particularly in the areas of medicinal chemistry and drug discovery. This compound is used as a starting material for the synthesis of various biologically active molecules, including inhibitors of protein kinases and proteases. It is also used as a building block in the synthesis of potential anticancer agents, antiviral agents, and antibacterial agents.

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-3-fluoro-6-methylbenzoate is not well understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, particularly protein kinases and proteases. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, this compound may have potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of several protein kinases and proteases, including cyclin-dependent kinases, glycogen synthase kinase-3, and cathepsin B. In addition, this compound has been shown to induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 2-amino-3-fluoro-6-methylbenzoate in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various biologically active molecules, making it a valuable tool in medicinal chemistry and drug discovery. In addition, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has not been extensively studied in vivo, and its safety profile is not well understood. In addition, the mechanism of action of this compound is not well understood, which may limit its potential applications.

Future Directions

There are many potential future directions for research involving Tert-butyl 2-amino-3-fluoro-6-methylbenzoate. One area of research that is particularly promising is the development of novel anticancer agents. This compound has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Another potential area of research is the development of new antiviral and antibacterial agents. This compound has been shown to inhibit the activity of certain enzymes that are essential for the replication of viruses and bacteria, making it a potential candidate for the development of new antiviral and antibacterial agents.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, particularly in the areas of medicinal chemistry and drug discovery. This compound has many potential applications, including the development of novel anticancer agents, antiviral agents, and antibacterial agents. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of Tert-butyl 2-amino-3-fluoro-6-methylbenzoate involves the reaction of 3-fluoro-6-methylbenzoic acid with tert-butylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified through a series of chromatography steps to obtain the pure compound.

properties

IUPAC Name

tert-butyl 2-amino-3-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-7-5-6-8(13)10(14)9(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROWMCVQRRTURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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